![molecular formula C26H28FN3O B2569605 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898430-77-8](/img/structure/B2569605.png)
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C26H28FN3O and its molecular weight is 417.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, often referred to as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including antimicrobial properties, cytotoxic effects against cancer cell lines, and its mechanism of action.
- Molecular Formula : C20H23F2N3O
- Molecular Weight : 359.41 g/mol
- CAS Number : 903251-88-7
1. Antimicrobial Activity
Recent studies have indicated that compound 1 exhibits significant antimicrobial properties. In vitro tests have shown that it has a minimum inhibitory concentration (MIC) against various pathogens. For instance, derivatives of similar structures have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Staphylococcus epidermidis | 0.23 | 0.26 |
2. Cytotoxicity Against Cancer Cell Lines
Compound 1 has been evaluated for its cytotoxic effects on various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The findings suggest that it induces apoptosis and causes cell cycle arrest at the G2/M phase.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HepG2 | 10 | G2/M phase arrest |
HCT-116 | 12 | Topoisomerase II inhibition |
The biological activity of compound 1 is largely attributed to its interaction with topoisomerase II, an essential enzyme involved in DNA replication and repair. Studies have shown that it acts as a potent inhibitor of topoisomerase II, which is crucial for its anticancer effects . The compound's ability to intercalate with DNA has also been suggested as a mechanism for its cytotoxicity .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives similar to compound 1, focusing on their antimicrobial properties. The study reported that compounds with modifications in the piperazine ring exhibited enhanced activity against resistant bacterial strains .
Evaluation in Cancer Models
In another research effort, the efficacy of compound 1 was tested in vivo using xenograft models of human tumors. The results indicated a significant reduction in tumor volume compared to controls, supporting the compound's potential as an anticancer agent .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound's molecular formula is C20H23F2N3O, with a molecular weight of approximately 359.41 g/mol. It features a biphenyl structure, which is known to enhance the lipophilicity and biological activity of compounds. The presence of a fluorophenyl group and a piperazine moiety contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide exhibit significant anticancer properties. For instance, Mannich bases derived from piperazine have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Studies suggest that modifications to the piperazine ring can enhance potency, making derivatives of this compound potential candidates for further development in cancer therapy .
Neuropharmacological Effects
The piperazine component of the compound is associated with neuropharmacological activities. Compounds featuring piperazine rings have been studied for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression disorders. The incorporation of the fluorophenyl group may enhance central nervous system penetration and receptor affinity, suggesting potential use in neuropsychiatric conditions .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, certain analogs showed IC50 values lower than 2 µg/mL against MCF-7 cells, indicating strong anticancer activity .
In Vivo Efficacy
Animal models have been utilized to evaluate the efficacy of related compounds in treating tumors. In these models, compounds similar to this compound exhibited significant tumor reduction and improved survival rates compared to control groups .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis often includes the formation of the piperazine ring followed by coupling reactions to introduce the biphenyl and carboxamide functionalities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the biphenyl or piperazine rings can lead to enhanced potency or selectivity for specific biological targets .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O/c1-29-15-17-30(18-16-29)25(22-11-13-24(27)14-12-22)19-28-26(31)23-9-7-21(8-10-23)20-5-3-2-4-6-20/h2-14,25H,15-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQUAPIFCNNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.